N-(3-(aminomethyl)phenyl)-n-methylmethanesulfonamide
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Overview
Description
N-(3-(aminomethyl)phenyl)-n-methylmethanesulfonamide is an organic compound with the molecular formula C9H14N2O2S. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of an aminomethyl group attached to a phenyl ring, which is further connected to a methylmethanesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(aminomethyl)phenyl)-n-methylmethanesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitrobenzylamine and methylmethanesulfonyl chloride.
Reduction: The nitro group of 3-nitrobenzylamine is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Sulfonylation: The resulting 3-aminomethylbenzylamine is then reacted with methylmethanesulfonyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentrations can further optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-(aminomethyl)phenyl)-n-methylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
N-(3-(aminomethyl)phenyl)-n-methylmethanesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-(aminomethyl)phenyl)-n-methylmethanesulfonamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the sulfonamide moiety can interact with enzyme active sites, leading to inhibition or modulation of enzyme activity. The compound may also affect signaling pathways by binding to receptors or other proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(aminomethyl)phenyl)-n-methylamine
- N-(3-(aminomethyl)phenyl)-n,n-dimethylamine
- N-(3-(aminomethyl)phenyl)-acetamide
Uniqueness
N-(3-(aminomethyl)phenyl)-n-methylmethanesulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets, making it a valuable scaffold for drug design and other applications.
Properties
IUPAC Name |
N-[3-(aminomethyl)phenyl]-N-methylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-11(14(2,12)13)9-5-3-4-8(6-9)7-10/h3-6H,7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMZSXRKEASVJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC(=C1)CN)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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